3-Iodo-2-mercapto-5-nitropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds
The introduction of halogen atoms, such as iodine, into the pyridine ring is a powerful strategy for modulating a molecule's physicochemical properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The carbon-iodine bond, in particular, is a versatile synthetic handle. Its relatively weak nature allows for its participation in a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, providing a gateway to more complex molecular architectures. nih.gov This reactivity makes iodinated pyridines valuable intermediates in the synthesis of pharmaceuticals and functional materials. nuph.edu.ua
Importance of Sulfur-Containing Pyridine Derivatives
The incorporation of sulfur-containing functional groups, such as a mercapto group (-SH), into pyridine rings introduces another layer of chemical diversity and functionality. Sulfur's ability to exist in various oxidation states (thioether, sulfoxide (B87167), sulfone) and its capacity to form strong bonds with metals make these derivatives highly valuable. synchem.de In medicinal chemistry, sulfur-containing heterocycles are present in a wide range of approved drugs, contributing to their therapeutic effects through mechanisms such as enzyme inhibition and receptor binding. synchem.de The mercapto group, being a nucleophile and a potential ligand for metal ions, can also play a crucial role in the reactivity and coordination chemistry of the molecule.
Role of Nitro Group Functionalization in Pyridine Chemistry
The nitro group (-NO2) is a strongly electron-withdrawing group that significantly influences the electronic landscape of the pyridine ring. Its presence deactivates the ring towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution, often directing incoming nucleophiles to the ortho and para positions. This predictable reactivity is a cornerstone of synthetic strategy, enabling the regioselective introduction of a wide range of functional groups. Beyond its role as a synthetic director, the nitro group is a key component in energetic materials and can be reduced to an amino group, providing a route to further derivatization.
Contextualizing 3-Iodo-2-mercapto-5-nitropyridine within Advanced Heterocyclic Chemistry
This compound emerges as a fascinating, albeit under-researched, molecule at the intersection of these key functional group classes. The combination of an iodo, a mercapto, and a nitro group on a single pyridine ring suggests a molecule with a rich and complex reactivity profile. The electron-withdrawing nitro group at the 5-position is expected to activate the ring, potentially influencing the reactivity of the iodo and mercapto groups at the 2- and 3-positions.
While extensive research on the specific synthesis, reactivity, and applications of this compound is not widely available in the public domain, its structure suggests significant potential as a versatile building block in organic synthesis. It could serve as a precursor for the synthesis of more complex heterocyclic systems through sequential reactions targeting its various functional groups. The interplay between the different substituents could lead to novel chemical transformations and the discovery of compounds with unique biological or material properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃IN₂O₂S | |
| Molecular Weight | 282.06 g/mol | |
| CAS Number | 876489-82-6 |
Further investigation into the chemistry of this compound is warranted to unlock its full potential and to contribute to the ever-expanding toolbox of advanced heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWZPOHVAGUMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649915 | |
| Record name | 3-Iodo-5-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876489-82-6 | |
| Record name | 3-Iodo-5-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 2 Mercapto 5 Nitropyridine and Its Precursors
Strategies for Introducing the Mercapto Group
The introduction of a sulfur-containing functional group at the C2 position of a pyridine (B92270) ring can be accomplished through several distinct synthetic routes. These methods often involve nucleophilic substitution, interconversion from other sulfur heterocycles, or the reduction of a disulfide precursor.
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing electron-deficient aromatic systems like nitropyridines. researchgate.net The nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. In the context of synthesizing 2-mercaptopyridines, this involves the displacement of a suitable leaving group at the C2 position by a sulfur nucleophile.
Research has shown that 3-nitropyridines readily react with thiolate anions, leading to substitution products in good yields. researchgate.net While the substitution of a non-activated nitro group can occur, SNAr reactions are more commonly performed where a good leaving group, such as a halogen (Cl, Br) or a sulfonate group, is present on the ring. researchgate.netnih.gov For instance, the reaction of a 2-halo-5-nitropyridine with a sulfur nucleophile like sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis provides a direct route to the corresponding 2-mercaptopyridine (B119420) derivative. The electron-withdrawing nitro group at the 5-position facilitates this reaction by stabilizing the negatively charged Meisenheimer-type intermediate formed during the substitution process. nih.gov
Pyridine-2(1H)-thiones are important intermediates in the synthesis of 2-mercaptopyridines. These compounds exist in a tautomeric equilibrium with their 2-mercaptopyridine form, although the thione form typically predominates. The synthesis of these thiones can be achieved through various methods, including the reaction of 2-halopyridines with thiating agents or the cyclization of appropriate acyclic precursors.
For example, substituted pyridine-2(1H)-thiones can be prepared by heating a mixture of a 3-aryl-2-cyano-prop-2-enethioamide derivative with an active methylene (B1212753) compound like N-(4-fluorophenyl)-3-oxobutanamide in the presence of a base such as piperidine. nih.gov Once formed, the pyridine-2(1H)-thione can be used as a synthon for further reactions, effectively serving as the 2-mercaptopyridine tautomer. These thiones are of significant interest due to their synthetic and biological potential. nih.gov
A widely used and efficient method for preparing 2-mercapto-5-nitropyridine (B1303185) is through the reductive cleavage of its corresponding disulfide, 2,2'-dithiobis(5-nitropyridine), also known as DTNP. This disulfide is a stable, commercially available solid that can be readily reduced to yield two molecules of the desired thiol. sigmaaldrich.com The reaction involves the cleavage of the S-S bond, with each sulfur atom acquiring a hydrogen atom.
This reduction can be achieved using a variety of reducing agents. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. DTNP itself is a key reagent in biochemistry for detecting and modifying thiol groups through thiol-disulfide exchange reactions. nih.govnih.gov Its application in synthesis involves reversing this process. For instance, treatment of DTNP with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) quantitatively yields 2-mercapto-5-nitropyridine. TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range compared to DTT. This method is particularly useful for the in situ generation of the thiol for subsequent reactions.
| Reducing Agent | Key Characteristics | Optimal pH Range |
|---|---|---|
| Dithiothreitol (DTT) | Common laboratory reagent, forms a stable cyclic disulfide byproduct. | Effective below pH 7.5. |
| Tris(2-carboxyethyl)phosphine (TCEP) | More potent and stable than DTT, odorless, water-soluble. | Wide range, effective from pH 1.5 to 8.5. |
| Titanium(III) Chloride (TiCl₃) | Strong reducing agent. | Typically used in acidic solutions. |
| Ascorbate (Vitamin C) | Biological reducing agent, can reduce radical species. | pH-dependent efficacy. |
Strategies for Introducing the Iodo Group
The introduction of an iodine atom onto a pyridine ring can be challenging due to the lower reactivity of iodine compared to other halogens in electrophilic substitutions. However, several methods have been developed, including direct iodination and pathways involving the conversion of an amino group.
Direct iodination of aromatic compounds, including pyridines, typically requires an activating agent to generate a more potent electrophilic iodine species (I+). The electrophilic iodination of aromatic substrates can be difficult because iodine itself has weak reactivity. mdpi.com Therefore, reactions often require harsh conditions, such as the use of strong acids (nitric and sulfuric acid) or strong oxidizing agents. google.comunion.edu
More recent, environmentally friendly methods have been developed. For instance, a protocol for the direct C-H iodination of pyridines using a radical-based mechanism has been reported, which can lead to C3 and C5 iodination. rsc.org Another approach involves using a combination of iodine and a nitrate (B79036) salt, such as silver nitrate (AgNO3), under solvent-free mechanical grinding conditions. mdpi.com For isoindolines, a related heterocyclic system, direct iodination has been achieved in high yields using periodic acid and potassium iodide in sulfuric acid. qut.edu.au The success and regioselectivity of direct iodination on a 2-mercapto-5-nitropyridine substrate would depend heavily on the directing effects of the existing substituents and the stability of the mercapto group under the reaction conditions.
The Sandmeyer reaction and related diazotization-iodination pathways provide a reliable and versatile method for introducing an iodine atom onto an aromatic ring by converting a primary amino group. google.com This two-step process first involves the conversion of the amine to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine.
This method is particularly effective for preparing highly substituted aromatic halides from readily available aromatic amines. google.com For pyridine systems, the stability of the intermediate pyridinediazonium salt can be a concern, especially when the diazonium group is at the 2- or 4-position. However, the presence of an N-oxide group can stabilize the diazonium salt. thieme-connect.com For example, 2-amino-5-nitropyridine (B18323) 1-oxide can undergo successful diazotization-iodination in the presence of p-toluenesulfonic acid, sodium nitrite, and potassium iodide to yield 2-iodo-5-nitropyridine (B186300) N-oxide in 80% yield. thieme-connect.com A similar transformation starting from 2-amino-3-nitropyridine (B1266227) has been used to synthesize 2-iodo-3-nitropyridine. google.com This pathway offers a strategic advantage as the amino group can be introduced and then converted to iodine at a later stage in the synthesis, providing a high degree of regiocontrol.
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-5-nitropyridine 1-oxide | p-TsOH, NaNO₂, KI in acetonitrile. thieme-connect.comthieme-connect.com | 2-Iodo-5-nitropyridine N-oxide | 80. thieme-connect.com |
| 2-Amino-3-nitropyridine | HBr, KNO₂, KI in DMSO. google.com | 2-Iodo-3-nitropyridine | 40. google.com |
| 4-Aminopyridine 1-oxide | H₂SO₄, NaNO₂, KI. thieme-connect.com | 4-Iodopyridine 1-oxide | 14-45. thieme-connect.com |
Halogen Exchange Reactions for Pyridine Derivatives
The introduction of an iodine atom onto a pyridine ring, particularly to form a C-I bond, is often efficiently achieved through halogen exchange reactions. The Finkelstein reaction is a prominent example of this type of SN2 reaction, involving the exchange of one halogen atom for another. wikipedia.org In its classic form, this reaction converts alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone. The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of the solution. wikipedia.org
For aromatic systems like pyridine, which are generally unreactive towards traditional SN2 reactions, a modified approach known as the "aromatic Finkelstein reaction" is employed. wikipedia.orgnih.gov These reactions require metal catalysts to proceed. nih.gov Systems catalyzed by copper(I) iodide, often in combination with diamine ligands, are effective for substituting chlorine or bromine atoms on aromatic rings with iodine. wikipedia.orgnih.gov Nickel bromide with tri-n-butylphosphine has also been identified as a suitable catalyst for this transformation. wikipedia.org The reaction mechanism for copper-catalyzed exchanges may involve the oxidative addition of the aryl halide to a copper(I) complex, forming a transient arylcopper(III) intermediate, which then undergoes halide exchange and reductive elimination. nih.gov
The choice of reactants and conditions is crucial. For instance, while primary and secondary alkyl halides are suitable substrates for the classic Finkelstein reaction, vinyl and aryl halides are typically unreactive without a catalyst. wikipedia.org The use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common in these transformations. wikipedia.org
Table 1: Catalysts and Conditions for Aromatic Finkelstein Reactions
| Catalyst System | Substrate Example | Conditions | Reference |
| Copper(I) iodide / Diamine ligand | Aryl bromides/chlorides | Heating in a polar solvent | wikipedia.orgnih.gov |
| Nickel bromide / Tri-n-butylphosphine | Aryl bromides/chlorides | Not specified | wikipedia.org |
| Copper(I) oxide / L-proline | Aryl bromides | Ethanol (B145695) | nih.gov |
Nitration Techniques for Pyridine Ring Activation
The introduction of a nitro (NO₂) group onto the pyridine ring is a key step in synthesizing the target compound. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the ring, often activating it for subsequent nucleophilic substitution reactions. nih.gov However, the electron-deficient nature of the pyridine ring itself makes electrophilic aromatic substitution, such as nitration, challenging, often requiring harsh conditions. chemrxiv.org
A common precursor for nitrated pyridines is 2-aminopyridine (B139424). One documented one-pot synthesis for a related compound, 2-hydroxy-5-nitropyridine, begins with the nitration of 2-aminopyridine in concentrated sulfuric acid with the addition of concentrated nitric acid. This is followed by a diazotization reaction and subsequent hydrolysis to yield the final product. google.com
Regioselective Nitration Protocols
Achieving regioselectivity—the control of where the nitro group is placed on the pyridine ring—is critical. The position of substitution is heavily influenced by the directing effects of substituents already present on the ring. For example, in the synthesis of functionalized 2-chloropyridines, the chloro group has been shown to exert a strong directing effect, sometimes inverting the typical regioselectivity observed in 2-unsubstituted pyridines. mdpi.com
Three-component reactions can also offer a high degree of regioselectivity. For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia (B1221849) can produce specific 5-nitropyridine derivatives that are otherwise difficult to synthesize. nih.gov In this ring transformation reaction, the dinitropyridone acts as a synthetic equivalent of nitromalonaldehyde. nih.gov
Studies on Nitro Group Migration Mechanisms
An interesting and sometimes unexpected phenomenon in the chemistry of nitropyridines is the migration of the nitro group from one position to another on the ring. clockss.org Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed the formation of an unexpected product where the nitro group migrated from the 4-position to the 3-position. This rearrangement was observed to occur specifically in polar aprotic solvents. clockss.org
While the exact mechanism can vary between systems, such migrations highlight the dynamic nature of these molecules under certain reaction conditions. In other heterocyclic systems, nitro group migration has been observed to proceed through intermediates like nitrocyclopropanes, which then isomerize. researchgate.net These studies are crucial for understanding potential side reactions and for designing synthetic routes that avoid the formation of undesired isomers. clockss.org
Convergent and Divergent Synthetic Routes
Stepwise Functionalization Strategies
Stepwise strategies involve the sequential introduction of functional groups onto the pyridine core, with the isolation and purification of intermediate products at each stage. This methodical approach allows for careful control over each reaction step. A synthesis might begin with a commercially available substituted pyridine, such as 2-chloropyridine (B119429) or 2-aminopyridine, which is then subjected to a series of reactions including nitration, halogen exchange, and introduction of the mercapto group. google.comwikipedia.org
For example, a route could involve the nitration of a pyridine precursor, followed by a halogen exchange to introduce the iodine, and finally, the conversion of another functional group (like a chloro or hydroxy group) into the mercapto group. The order of these steps is critical to the success of the synthesis, as the electronic properties of the intermediate compounds will dictate the feasibility and regioselectivity of the subsequent reactions. mdpi.com
Table 2: Example of a Stepwise Synthesis Concept
| Step | Reaction Type | Starting Material | Product |
| 1 | Nitration | 2-Chloropyridine | 2-Chloro-5-nitropyridine |
| 2 | Thiolation | 2-Chloro-5-nitropyridine | 2-Mercapto-5-nitropyridine |
| 3 | Iodination | 2-Mercapto-5-nitropyridine | 3-Iodo-2-mercapto-5-nitropyridine |
Advanced One-Pot Synthesis Approaches
Modern synthetic chemistry increasingly favors one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. These methods are highly efficient, reducing solvent waste, time, and cost. mdpi.comnih.gov
Several advanced one-pot methods for creating highly functionalized pyridines have been developed. These often involve cascade or tandem reactions where the product of one reaction immediately becomes the substrate for the next. nih.gov
Examples include:
Three-component tandem reactions: The synthesis of functionalized pyridines can be achieved by reacting aldehydes, malononitrile, and other active methylene compounds in a single pot, often accelerated by microwave irradiation. mdpi.com
Rhodium-catalyzed ring expansion: A one-pot synthesis of pyridines can be achieved through the rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation. organic-chemistry.orgnih.govacs.org
Copper-catalyzed cascade reactions: A modular method for preparing substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which triggers an electrocyclization and subsequent air oxidation to form the pyridine ring. nih.govorganic-chemistry.org
These advanced strategies provide rapid access to complex pyridine structures from simple, readily available starting materials. nih.gov
Solid-Phase Synthetic Strategies and Applications
Solid-phase synthesis has emerged as a powerful technique for the construction of complex molecules, offering advantages in purification and automation. This methodology is particularly well-suited for the generation of combinatorial libraries of compounds for high-throughput screening in drug discovery. While specific literature on the solid-phase synthesis of this compound is not extensively detailed, analogous strategies for substituted pyridines provide a framework for its potential assembly on a solid support.
The general approach involves anchoring a precursor molecule to an insoluble resin, followed by sequential chemical transformations. The use of excess reagents can drive reactions to completion, and purification is simplified to washing the resin-bound product. The final compound is then cleaved from the solid support.
One potential strategy for the solid-phase synthesis of this compound could involve immobilizing a functionalized pyridine precursor onto a suitable resin. For instance, a resin-bound pyrimidine (B1678525) could undergo transformations to introduce the required iodo, mercapto, and nitro functionalities. An efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described, which starts from a polymer-bound pyrimidine. This highlights the feasibility of performing complex chemical modifications on resin-supported heterocyclic systems.
Another approach could utilize a multi-component reaction on a solid support. A solid-phase synthesis for 2,4,6-trisubstituted pyridines has been developed using Claisen-Schmidt and Michael reactions on Wang resin to form a 1,5-diketone, which is then cyclized. This demonstrates the capability of building the pyridine ring directly on the resin, allowing for the introduction of diverse substituents.
The application of these solid-phase strategies is primarily in the realm of combinatorial chemistry. By systematically varying the building blocks in the synthetic sequence, large libraries of structurally related compounds can be rapidly generated. In the context of this compound, a solid-phase approach would enable the synthesis of numerous analogs with different substituents at various positions of the pyridine ring. These libraries could then be screened for biological activity, aiding in the identification of lead compounds for drug development.
Below are illustrative data tables outlining potential solid-phase synthetic approaches based on analogous methodologies for substituted pyridines.
Table 1: Hypothetical Solid-Phase Synthesis of a Substituted Pyridine Core
| Step | Reactant/Reagent | Solid Support | Reaction Conditions | Purpose |
| 1 | Hydroxyacetophenone | Wang Resin | Dichloromethane (DCM), N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP) | Immobilization of starting material |
| 2 | Substituted Benzaldehyde | Resin-bound acetophenone | Piperidine, Toluene | Claisen-Schmidt condensation to form a chalcone |
| 3 | Trimethylsilyl enol ether | Resin-bound chalcone | TiCl4, DCM | Michael addition to form a 1,5-diketone |
| 4 | Ammonium Acetate | Resin-bound 1,5-diketone | Acetic Acid, Heat | Cyclization to form the pyridine ring |
| 5 | Trifluoroacetic acid (TFA) | Resin-bound pyridine | DCM | Cleavage of the final product from the resin |
Table 2: Potential Functionalization on a Solid-Supported Pyridine Scaffold
| Step | Starting Material | Reagent | Solvent | Reaction |
| 1 | Resin-bound 2-chloropyridine | Sodium Iodide | N,N-Dimethylformamide (DMF) | Halogen exchange to introduce iodine |
| 2 | Resin-bound 2-iodopyridine | Sodium Hydrosulfide | DMF | Introduction of the mercapto group |
| 3 | Resin-bound 2-mercaptopyridine | Nitrating agent (e.g., HNO3/H2SO4) | Dichloromethane (DCM) | Nitration of the pyridine ring |
| 4 | Resin-bound this compound | Cleavage Cocktail (e.g., TFA/DCM) | - | Release of the final compound |
Reactivity and Reaction Mechanisms of 3 Iodo 2 Mercapto 5 Nitropyridine
Nucleophilic Substitution Reactions
The pyridine (B92270) ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is rendered electron-deficient and thus susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemical behavior of 3-Iodo-2-mercapto-5-nitropyridine.
Substitution at the Iodine-Bearing Position
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for substituted pyridines. The feasibility of substituting the iodine atom at the C-3 position depends on the activation provided by the other ring substituents. In this molecule, the nitro group is located at the C-5 position, which is meta to the iodine. Generally, for the SNAr mechanism to be most effective, the activating electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org
Reactions Involving the Mercapto Group
The mercapto (-SH) group at the C-2 position is itself nucleophilic and can participate in a variety of reactions. Its reactivity is a key feature of the molecule's chemical profile.
Alkylation and Acylation: The sulfur atom can be readily alkylated or acylated by electrophiles. This is a common reaction for heterocyclic thiols, providing a pathway to a diverse range of S-substituted derivatives.
Oxidation: Like other thiols, the mercapto group in 2-mercaptopyridines can be oxidized. A common outcome is the formation of a disulfide bridge, yielding a 2,2'-dipyridyl disulfide derivative. wikipedia.org The reaction of thiols with reagents like di-iodine often results in the formation of such neutral disulfides. uq.edu.au
The table below summarizes potential reactions involving the mercapto group.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I) | 2-(Alkylthio)pyridine derivative |
| Acylation | Acyl chloride (e.g., CH₃COCl) | 2-(Acylthio)pyridine derivative |
| Oxidation | Mild oxidizing agent (e.g., I₂, H₂O₂) | Dimerized disulfide derivative |
| Michael Addition | α,β-Unsaturated carbonyl | S-Adduct |
This table presents plausible reactions based on the known reactivity of mercapto groups on heterocyclic rings. mdpi.com
Influence of the Nitro Group on Pyridine Nucleophilic Aromatic Substitution
The nitro group (-NO₂) is a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the pyridine ring. This global deactivation makes the ring an electrophilic target for nucleophiles.
The effectiveness of the nitro group in facilitating SNAr reactions is highly dependent on its position relative to the leaving group.
Ortho/Para Activation: When a nitro group is ortho or para to a leaving group, it can directly stabilize the negatively charged Meisenheimer intermediate through resonance, which significantly lowers the activation energy of the reaction. wikipedia.orglibretexts.org
Meta Activation: A meta-positioned nitro group, as is the case relative to the iodine in this compound, activates the ring primarily through its strong inductive effect. While less potent than ortho/para activation, this still renders the ring more susceptible to nucleophilic attack compared to an unsubstituted pyridine.
Recent studies have highlighted that even a non-activated nitro group can be substituted. In reactions involving 3-R-5-nitropyridines, anionic sulfur, nitrogen, and oxygen nucleophiles have been shown to displace the nitro group. nih.govfao.org This indicates that in this compound, the nitro group itself is a potential leaving group in SNAr reactions.
Electrophilic Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution than benzene. The presence of strongly deactivating substituents, such as the nitro group and the iodine atom, further diminishes the ring's nucleophilicity. rsc.org
Electrophilic substitution reactions typically require harsh conditions even for unsubstituted pyridine and yield the 3-substituted product. For this compound, the ring is heavily deactivated. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated, creating a pyridinium (B92312) cation. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack exceptionally difficult. rsc.org Consequently, this compound is not expected to readily undergo electrophilic reactions on the pyridine ring.
Tautomerism and Isomerization Pathways
Isomeric forms and tautomerism are critical considerations in understanding the structure and reactivity of heterocyclic compounds containing hydroxyl or mercapto groups adjacent to the ring nitrogen.
Thiol-Thione Tautomerism in 2-Mercaptopyridines
This compound can exist in two tautomeric forms: the thiol form (3-Iodo-5-nitro-pyridine-2-thiol) and the thione form (3-Iodo-5-nitro-1H-pyridine-2-thione). This equilibrium is a well-documented phenomenon for 2-mercaptopyridines. wikipedia.orgcdnsciencepub.com
The position of this equilibrium is highly sensitive to the surrounding environment. researchgate.net
| Condition | Predominant Tautomer | Rationale |
| Nonpolar Solvents (e.g., Cyclohexane) | Thiol | Favored in dilute solutions where self-association is minimal. cdnsciencepub.com |
| Polar Solvents (e.g., Ethanol (B145695), Water) | Thione | The more polar thione tautomer is preferentially stabilized. researchgate.net |
| High Concentration | Thione | Self-association through hydrogen bonding favors the thione form. researchgate.net |
| Gas Phase (Computational) | Thiol | The isolated thiol monomer is calculated to be more stable. acs.org |
Intramolecular Rearrangements (e.g., Nitro-Nitrite Isomerization if applicable)
Intramolecular rearrangements involve the reorganization of a molecule's atoms to form a structural isomer. One such rearrangement is the nitro-nitrite isomerization (O–N–O bond to N–O–O bond). This type of isomerization has been studied in simpler molecules, such as ionized nitromethane, where it competes with bond cleavage reactions. nih.gov Theoretical studies have also explored this phenomenon in other specific contexts, like the thermolysis of certain dinitroethylene derivatives. researchgate.net
However, for aromatic nitro compounds such as this compound, this type of rearrangement is not a commonly observed or synthetically relevant pathway under typical laboratory conditions. The stability of the aromatic system and the nature of the C-NO2 bond in nitropyridines mean that other reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, are far more prevalent. Therefore, nitro-nitrite isomerization is not considered an applicable reaction mechanism for this compound.
Oxidation and Reduction Chemistry
The presence of both a reducible nitro group and an oxidizable thiol group allows this compound to participate in a range of redox reactions. The challenge in these transformations often lies in achieving chemoselectivity, modifying one group while leaving the others, including the C-I bond, intact.
The mercapto group (-SH) is susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides (S-S bond), while stronger conditions can lead to the formation of sulfonic acids (-SO3H). For instance, 2-mercaptopyridine (B119420) N-oxide has been shown to undergo dimerization to its corresponding disulfide form upon reaction with iodine. scispace.com
For this compound, a similar reactivity pattern is expected. Mild oxidation, such as exposure to air (autoxidation) or treatment with iodine (I2) or hydrogen peroxide (H2O2), would likely yield the corresponding disulfide, bis(3-iodo-5-nitropyridin-2-yl) disulfide. More vigorous oxidation, using reagents like potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3), would be expected to oxidize the thiol group further to the sulfonic acid.
| Oxidizing Agent | Expected Product | Reaction Conditions |
|---|---|---|
| Air (O₂) | Disulfide | Often occurs spontaneously on standing |
| Iodine (I₂) | Disulfide | Mild, often in an inert solvent |
| Hydrogen Peroxide (H₂O₂) | Disulfide or Sulfonic Acid | Dependent on concentration and temperature |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid | Strong oxidizing conditions |
The reduction of the nitro group is a fundamental transformation in the synthesis of aromatic amines. A variety of methods exist for reducing aromatic nitro compounds, though the choice of reagent is critical to avoid unwanted side reactions, such as dehalogenation (loss of the iodo group) or reactions involving the thiol.
Commonly used methods include catalytic hydrogenation and metal-acid reductions. google.com For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been effectively carried out using reduced iron in an acidified ethanol solution. orgsyn.org Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is highly efficient for nitro reduction but also poses a high risk of concurrent deiodination. Therefore, chemoselective methods are preferred. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are often effective at selectively reducing the nitro group while leaving both the aryl iodide and thiol functionalities intact. Further reduction of the resulting amine to a hydrazino derivative is a more complex process that typically requires different synthetic routes.
| Reducing Agent | Expected Major Product | Potential Side Reactions / Remarks |
|---|---|---|
| Fe / HCl or CH₃COOH | 3-Iodo-5-aminopyridin-2-thiol | Good chemoselectivity for the nitro group. |
| SnCl₂ / HCl | 3-Iodo-5-aminopyridin-2-thiol | Classic method for selective nitro reduction. |
| H₂ / Pd/C | 5-Aminopyridin-2-thiol | High risk of deiodination (loss of iodine). |
| Sodium Hydrosulfite (Na₂S₂O₄) | 3-Iodo-5-aminopyridin-2-thiol | Can be a mild and selective alternative. |
Metal-Mediated and Catalytic Transformations
The carbon-iodine bond in this compound is a key site for metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. mdpi.com
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide. nih.gov The reaction is highly effective for aryl iodides. Studies on various 3-iodo-substituted heterocyclic compounds have demonstrated the feasibility of Suzuki coupling at this position. researchgate.netresearchgate.net
The general mechanism involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of the iodopyridine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.
A significant challenge for this reaction with this compound is the presence of the thiol group, which can coordinate to the palladium catalyst and inhibit its activity. techconnect.org Strategies to overcome this "catalyst poisoning" may include:
Protection of the thiol group: Converting the -SH group to a less coordinating protecting group (e.g., a thioether) before the coupling reaction, followed by deprotection.
Use of specialized ligands: Employing bulky, electron-rich phosphine (B1218219) ligands that can stabilize the palladium catalyst and prevent strong binding by the sulfur atom.
Use of robust catalyst systems: Certain palladium precatalysts are designed to be more resistant to poisoning by sulfur-containing functional groups.
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | Na₂CO₃ or K₃PO₄ | Activates the organoboron reagent |
| Solvent | DME, Toluene, or THF/Water | Reaction medium |
Beyond the Suzuki reaction, the C-I bond serves as a handle for a variety of other palladium-catalyzed transformations. rsc.org These reactions provide powerful methods for introducing diverse functionalities onto the pyridine ring.
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an aryl halide with an amine. acs.org Research on 3-halo-2-aminopyridines has shown that C-N cross-coupling is a viable strategy, suggesting that this compound could be coupled with various primary and secondary amines at the C3 position. researchgate.netnih.gov Similar to the Suzuki reaction, the thiol group presents a challenge, and the choice of ligand and base is crucial for success.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated pyridine.
Heck Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an alkene.
C-S Bond Formation: Palladium catalysis can also be used to form new carbon-sulfur bonds, for example, by coupling the aryl iodide with another thiol. rsc.org
In all these palladium-catalyzed processes, the reactivity of the C-I bond is high, but the success of the reaction is contingent on managing the potential interference from the nitro and, especially, the mercapto groups.
Coordination Chemistry and Ligand Properties of 3 Iodo 2 Mercapto 5 Nitropyridine and Its Derivatives
Ligand Design and Coordination Modes
The design of a ligand is crucial as it dictates the geometry and stability of the resulting metal complex. The arrangement of donor atoms within the ligand determines how it will bind to the metal center.
Thiopyridinate ligands, such as 2-mercaptopyridine (B119420), are a class of compounds that feature a pyridine (B92270) ring with a sulfur-containing functional group. wikipedia.org These ligands are versatile in their coordination capabilities, primarily due to the presence of both a nitrogen atom within the pyridine ring and an exocyclic sulfur atom. wikipedia.orgyoutube.comyoutube.com This allows them to bind to a metal center through either the nitrogen atom, the sulfur atom, or both, acting as a bidentate chelating agent. nih.gov The specific coordination mode depends on several factors, including the metal ion's properties, the reaction conditions, and the presence of other ligands. youtube.com
For instance, in some complexes, the 2-mercaptopyridine ligand exists in its thiol form and coordinates to the metal through the sulfur atom, with the pyridine nitrogen remaining protonated. rsc.orgresearchgate.net In other cases, deprotonation of the thiol group leads to a thiolate ligand that can coordinate through both the nitrogen and sulfur atoms, forming a stable chelate ring. nih.gov The ability to form such chelated structures often enhances the stability of the resulting metal complex.
The electronic properties of the thiopyridinate ligand can be significantly altered by the introduction of substituents on the pyridine ring. In the case of 3-iodo-2-mercapto-5-nitropyridine, the presence of both an iodo and a nitro group has a profound impact. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the pyridine ring. rasayanjournal.co.in This, in turn, can affect the donor strength of both the nitrogen and sulfur atoms, influencing the stability and reactivity of the metal complexes formed.
The iodo substituent also contributes to the electronic landscape of the ligand, primarily through its inductive and resonance effects. nih.gov The position of these substituents is critical. For example, the steric hindrance caused by a substituent near the coordinating nitrogen atom can influence the geometry of the resulting complex. rsc.org The interplay of these electronic and steric effects allows for the fine-tuning of the ligand's properties, which is a key aspect of rational ligand design in coordination chemistry. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. rasayanjournal.co.innih.gov The resulting complexes are then characterized using a range of analytical techniques to determine their structure, composition, and properties.
Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including thiopyridinates.
Copper(I) Complexes: Copper(I) complexes with substituted pyridine ligands have been synthesized and studied for their potential applications. The coordination geometry around the Cu(I) center can vary depending on the specific ligands involved.
Nickel(II) Complexes: Nickel(II) can form complexes with thiopyridinate ligands where the ligand can act as a bidentate chelating agent, coordinating through both the amino nitrogen and the sulfur of the mercapto group. nih.gov In some instances, with a higher ligand-to-metal ratio, the ligand may coordinate in a monodentate fashion through only the sulfur atom. nih.gov
Iron(II) Complexes: Iron(II) complexes of 2-mercaptopyridine have been synthesized and characterized. rsc.orgresearchgate.net In some of these complexes, the iron(II) center adopts a distorted tetrahedral geometry, with the thiolate ions coordinated to the metal. rsc.orgresearchgate.net These complexes can exhibit interesting redox properties. rsc.orgresearchgate.net The combination of pyridonate ligands with iron(II) ions has led to the synthesis of polynuclear clusters with novel topologies. nih.gov
Table 1: Examples of Transition Metal Complexes with Related Ligands
| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Fe(II) | 2-mercaptopyridine | Monodentate (S-donor) | Distorted tetrahedral | rsc.orgresearchgate.net |
| Ni(II) | 4-amino-3-mercapto-5-methyl-1,2,4-triazole | Bidentate (N, S-donor) | Not specified | nih.gov |
| Ni(II) | 4-amino-3-mercapto-5-methyl-1,2,4-triazole | Monodentate (S-donor) | Not specified | nih.gov |
While transition metals are more commonly studied in coordination chemistry, main group metals can also form stable complexes. Tin(IV), for example, can coordinate with various ligands. The coordination chemistry of main group metals like tin often involves different geometries and bonding interactions compared to transition metals. The study of these complexes expands the scope of coordination chemistry beyond the d-block elements. researchgate.net
Under specific reaction conditions, thiopyridinate ligands can act as bridging ligands, connecting multiple metal centers to form polynuclear clusters or extended coordination polymers. libretexts.org A polynuclear cluster contains two or more metal ions held together by bridging ligands. mdpi.com The formation of these structures is influenced by factors such as the ligand's geometry and the coordination preferences of the metal ion.
For example, iron(II) has been shown to form Fe4 and Fe5 clusters with pyridonate ligands, exhibiting complex structures such as a diamondoid Fe@Fe4 tetrahedron and an Fe4O6 butterfly motif. nih.gov Similarly, coordination polymers, which are one-, two-, or three-dimensional networks of metal ions linked by organic ligands, can be constructed using these types of building blocks. mdpi.com The synthesis of such materials is of great interest due to their potential applications in areas like catalysis and materials science. rsc.orgrsc.org
Structural Analysis of Coordination Compounds
There is currently no publicly available experimental data from techniques such as X-ray crystallography or spectroscopic analysis detailing the precise geometrical and electronic structures of metal-ligand adducts of this compound.
Hypothetically, this ligand could coordinate to metal ions through its deprotonated thiol group and the pyridine nitrogen atom, forming a chelate ring. The geometry of the resulting metal complexes would depend on the metal ion's coordination number and electronic configuration. For instance, square planar or tetrahedral geometries might be expected for four-coordinate metals like Cu(II) or Zn(II), while octahedral geometries would be likely for six-coordinate metals such as Co(II) or Ni(II). d-nb.info
The electronic structure would be significantly influenced by the strong electron-withdrawing nature of the nitro group and the iodo substituent. These groups would be expected to lower the energy of the ligand's orbitals, which could affect the charge-transfer bands in the electronic spectra of its metal complexes. nih.gov
The synthesis and structural characterization of metal-organic frameworks (MOFs) or related coordination polymers involving this compound as a linker have not been reported in the scientific literature.
In theory, the bifunctional nature of this ligand (coordination via the mercapto and pyridine groups) could allow for the construction of extended one-, two-, or three-dimensional networks. rsc.org The presence of the iodo and nitro groups could also, in principle, be exploited for post-synthetic modification of such frameworks. The design of MOFs often relies on the predictable coordination of ligands to metal centers to form specific topologies. d-nb.info Thiol and thioether-based ligands have been successfully used to create MOFs with various applications. rsc.orgresearchgate.net However, without experimental data, any discussion of potential network topologies or properties for MOFs based on this compound remains speculative.
Electronic and Steric Influence of Pyridine Substituents on Coordination Behavior
A detailed experimental and computational analysis of the electronic and steric influence of the iodo and nitro substituents on the coordination behavior of this compound is not available.
Generally, the electronic effects of substituents on a pyridine ring can significantly alter the electron density at the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond. nih.gov The nitro group at the 5-position is a strong π-acceptor and σ-withdrawing group, which would decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination to metal ions. The iodo group at the 3-position is primarily a σ-electron-withdrawing group and a weak π-donor. Its influence on the pyridine nitrogen's basicity is less pronounced than that of the nitro group. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for 3-Iodo-2-mercapto-5-nitropyridine. Therefore, precise experimental details on its crystal system, space group, unit cell dimensions, and the exact intramolecular geometry are not known.
For related isomers, such as 2-iodo-3-nitropyridine, crystal structure analysis has been performed, confirming the planarity of the pyridine (B92270) ring and detailing the orientation of the substituents. However, this information cannot be directly extrapolated to the 3-iodo-2-mercapto-5-nitro isomer due to the different substitution pattern and the presence of a mercapto group, which can exist in thione tautomeric forms and participate in different intermolecular interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions in the solid state of this compound is not possible. However, based on its functional groups, several types of interactions would be anticipated:
Hydrogen Bonding: The presence of a mercapto group (-SH) and a nitro group (-NO₂) suggests the potential for hydrogen bonding. The mercapto group can act as a hydrogen bond donor (S-H···O or S-H···N), and the oxygen atoms of the nitro group can act as acceptors.
Halogen Bonding: The iodine atom at the 3-position can act as a halogen bond donor, forming interactions with Lewis basic sites such as the nitro group's oxygen atoms or the sulfur atom of a neighboring molecule. The strength and geometry of such C-I···O or C-I···S bonds are key features of crystal packing in iodo-substituted heterocycles.
π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Experimental confirmation and detailed analysis of these potential interactions await future crystallographic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation
Published ¹H and ¹³C NMR spectra specifically for this compound could not be located. For a definitive structural assignment, these spectra would be essential. Based on the structure, one would predict the following general features in the ¹H NMR spectrum:
Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
A signal corresponding to the thiol proton (-SH), though its chemical shift can be variable and it may be broad.
The ¹³C NMR spectrum would be expected to show five signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached iodo, mercapto, and nitro groups.
Heteronuclear NMR (e.g., ¹⁵N, ¹¹⁹Sn) for Specific Atom Environments
There is no published ¹⁵N NMR data for this compound. Such a study would be valuable for understanding the electronic environment of the pyridine ring nitrogen and the nitro group nitrogen. The chemical shifts would provide insight into the effects of the electron-withdrawing nitro group and the substituents at the 2- and 3-positions.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
No experimental or theoretical vibrational spectra for this compound have been reported in the literature. A theoretical study, likely using Density Functional Theory (DFT), would be required to predict the vibrational modes. Experimentally, an IR spectrum would be expected to show characteristic absorption bands for:
N-O stretching from the nitro group (typically two strong bands).
C=C and C=N stretching from the pyridine ring.
S-H stretching from the mercapto group (often a weak band).
C-H stretching and bending modes.
Confirmation of these frequencies and their assignments requires experimental investigation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the nitro group (NO₂), the mercapto group (S-H), and the carbon-iodine bond (C-I).
While direct FT-IR data for this compound is not extensively available in the public domain, analysis of structurally similar compounds allows for the prediction of its vibrational spectrum. For instance, studies on related nitropyridine and mercapto derivatives provide a reliable framework for assigning the expected vibrational frequencies.
Key functional group vibrations anticipated for this compound include:
S-H Stretching: The mercapto group typically exhibits a weak absorption band in the region of 2550-2600 cm⁻¹. The disappearance of this peak upon deprotonation or coordination to a metal center is a key diagnostic indicator. researchgate.net
N-H Stretching: In the tautomeric thione form, N-H stretching vibrations would be expected in the broad region of 3000-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹.
NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine ring skeleton are expected in the 1400-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration for the C-NO₂ bond is also anticipated in the spectrum.
C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.
Analysis of related molecules such as 2-hydroxy-5-methyl-3-nitropyridine (B188116) and 2-amino-3-methyl-5-nitropyridine (B21948) supports these assignments. niscpr.res.innih.gov For example, in 2-amino-5-nitropyridine (B18323) derivatives, strong bands corresponding to N-H and C=C/N-H bending are observed, alongside the characteristic nitro group stretches. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| S-H Stretch | Mercapto (-SH) | 2550 - 2600 |
| C-H Stretch | Aromatic (Pyridine) | > 3000 |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1570 |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1300 - 1370 |
| C=C / C=N Stretch | Pyridine Ring | 1400 - 1650 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing symmetric vibrations and bonds involving heavy atoms, making it a valuable tool for characterizing the "vibrational fingerprint" of this compound.
The Raman spectrum of this compound would be expected to show distinct peaks for the pyridine ring, nitro group, and the carbon-iodine bond. Based on studies of similar molecules like 2-hydroxy-5-methyl-3-nitropyridine and 2-amino-3-methyl-5-nitropyridine, key Raman shifts can be predicted. niscpr.res.innih.gov
Pyridine Ring Vibrations: The ring breathing modes of the pyridine skeleton typically produce strong and sharp bands in the Raman spectrum, providing a clear signature for the heterocyclic core.
Nitro Group Vibrations: The symmetric stretching vibration of the NO₂ group is usually strong in the Raman spectrum, appearing in the 1300-1370 cm⁻¹ range.
C-I and C-S Vibrations: The vibrations involving the heavier iodine and sulfur atoms are expected to appear at low frequencies (below 700 cm⁻¹). The C-I stretch, in particular, is often more easily observed in Raman than in FT-IR spectroscopy.
S-H Vibration: The S-H stretching vibration, while often weak in FT-IR, can also be detected in the Raman spectrum around 2550-2600 cm⁻¹.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a detailed structural elucidation of this compound.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Ring Breathing | Pyridine Ring | ~1000 |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1300 - 1370 |
| C-S Stretch | Carbon-Sulfur | 600 - 700 |
| C-I Stretch | Carbon-Iodine | 500 - 600 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system of the nitropyridine ring and the electronic effects of the iodo and mercapto substituents.
The spectrum is anticipated to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The nitro group, being a strong electron-withdrawing group, and the mercapto group, a potential electron-donating group, will significantly affect the energy of these transitions.
In a study of the related compound 2-amino-3-methyl-5-nitropyridine in ethanol (B145695), electronic transitions were observed, which helps in predicting the behavior of the target molecule. nih.gov The presence of the nitro group typically results in a strong absorption band in the UV region. The solvent environment can also influence the position of the absorption maxima (λ_max), a phenomenon known as solvatochromism, which has been observed in various nitropyridine derivatives. researchgate.net
Table 3: Predicted UV-Vis Absorption for this compound
| Electronic Transition | Chromophore | Predicted Wavelength Range (nm) |
|---|---|---|
| π → π* | Nitropyridine Ring | 250 - 350 |
Luminescence Spectroscopy of Related Derivatives and Complexes
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides insights into the excited state properties of molecules. While specific luminescence data for this compound is scarce, the photophysical properties of related nitropyridine derivatives suggest potential for luminescence applications.
For example, borate (B1201080) salts of 2-amino-5-nitropyridine have been investigated as luminescent materials. researchgate.net The emission properties are often dictated by the nature of the substituents on the pyridine ring and the molecular environment. The presence of a heavy atom like iodine in this compound could potentially lead to enhanced phosphorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state.
The formation of metal complexes with the mercapto group can also dramatically alter the luminescence properties, often leading to new emission bands through ligand-to-metal or metal-to-ligand charge transfer transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation pattern. For this compound (C₅H₃IN₂O₂S), the exact molecular weight is 281.91 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. The isotopic pattern of this peak would be characteristic, showing the presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S).
The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways could include:
Loss of the nitro group (NO₂), resulting in a fragment ion at [M - 46]⁺.
Loss of the iodine atom, leading to a fragment at [M - 127]⁺.
Loss of the mercapto group (SH), giving a fragment at [M - 33]⁺.
Cleavage of the pyridine ring, leading to smaller fragment ions.
Analysis of related iodo-nitro-pyridines, such as 2-Chloro-3-iodo-5-nitropyridine and 2-Bromo-5-iodo-3-nitropyridine, confirms the expected presence of halogen and nitro groups in mass spectrometric analysis. sigmaaldrich.comsigmaaldrich.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | ~282 |
| [M - NO₂]⁺ | Loss of nitro group | ~236 |
| [M - I]⁺ | Loss of iodine atom | ~155 |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Molecular Structure and Properties
Quantum mechanical calculations are fundamental to understanding the geometric and electronic properties of molecules. These methods can predict stable conformations, bond lengths, bond angles, and other key structural parameters.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is often employed to optimize molecular geometries and calculate various properties. A comprehensive search of scientific databases yielded no published studies that have performed DFT optimizations specifically for 3-Iodo-2-mercapto-5-nitropyridine. Therefore, no data on its optimized geometry, such as bond lengths and angles determined by DFT, is available in the public domain.
Ab initio and semi-empirical methods are alternative approaches to studying molecular electronic structure. Ab initio methods are based on first principles without experimental parameters, while semi-empirical methods incorporate some empirical data to simplify calculations. No specific studies utilizing either ab initio or semi-empirical methods to analyze the electronic structure of this compound have been found in the available literature.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its chemical behavior, including its reactivity and stability.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals and their spatial distribution are crucial for predicting a molecule's reactivity and kinetic stability. There are no available research findings that report the HOMO-LUMO energy gap or the spatial distributions of these orbitals for this compound.
Table 1: Frontier Molecular Orbital Data for this compound
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
As no computational studies were found, this table remains unpopulated.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. This analysis provides a detailed picture of the bonding and electronic distribution. No NBO analysis has been published for this compound, and therefore, there is no data on its specific orbital interactions or hybridization.
Table 2: Natural Bond Orbital Analysis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
This table, intended to show stabilization energies from NBO analysis, is empty due to the absence of relevant studies.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is a valuable tool for understanding intermolecular interactions. No MEP maps or related analyses for this compound are available in the scientific literature.
Based on an extensive review of existing literature, there is no specific computational or theoretical chemistry research available for the compound this compound. While the methods outlined in this article are standard in the field, they have not yet been applied to this molecule in any publicly documented study. Therefore, a detailed, data-driven analysis as requested is not possible at this time. Future computational studies would be necessary to elucidate the specific electronic and structural properties of this compound.
Spectroscopic Property Prediction
Simulated Vibrational Spectra for Comparison with Experimental Data
Density Functional Theory (DFT) is a primary computational method for simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic frequencies, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as the stretching and bending of bonds.
For related nitroaromatic compounds, such as nitrotriphenylenes and nitrophenyl isocyanates, DFT calculations (commonly using the B3LYP functional with basis sets like 6-311+G**) have been successfully employed to assign normal modes of vibration. nih.govnih.gov A critical aspect of these studies is the assignment of vibrations associated with the nitro group (NO₂). For instance, in nitrotriphenylene, the asymmetric nitro stretches are sensitive to the position of the nitro group on the aromatic system. nih.gov Similarly, for this compound, distinct frequencies for the asymmetric and symmetric NO₂ stretching modes would be predicted.
Furthermore, the presence of the mercapto (S-H) and iodo (C-I) groups would give rise to characteristic vibrations. The S-H stretching frequency is typically observed in a specific region of the IR spectrum, though its exact position can be influenced by intermolecular interactions, particularly hydrogen bonding. mdpi.com Computational models that include multiple molecules can account for these interactions, leading to better agreement between simulated and experimental spectra. mdpi.com For example, a study on a cyclic dipeptide showed that a three-molecule computational model, which accounts for hydrogen bonding, provides N-H stretching frequencies much closer to experimental values than a single-molecule model does. mdpi.com A similar approach could be applied to this compound to accurately model the S-H···N or S-H···O hydrogen bonds.
A representative table of predicted vibrational frequencies for a related molecule, 2-methyl-3-nitrophenyl isocyanate, illustrates the type of data generated from DFT calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Trans Conformer) | Assignment |
|---|---|---|
| ν(N=C=O) asym | 2282 | Isocyanate asymmetric stretch |
| ν(NO₂) asym | 1569 | Nitro asymmetric stretch |
| ν(NO₂) sym | 1339 | Nitro symmetric stretch |
| ν(C-H) | ~3000 | Aromatic C-H stretch |
| ν(C-N) | ~1200-1300 | C-N stretch |
This table is based on data for 2-methyl-3-nitrophenyl isocyanate and is illustrative of the assignments that would be made for this compound. Source: nih.gov
Time-Dependent DFT (TD-DFT) for Electronic Excitation Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules by predicting vertical excitation energies and oscillator strengths. researchgate.netresearchgate.net This technique allows for the assignment of observed bands in a UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions.
For this compound, TD-DFT calculations would identify transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), among others. The nature of these orbitals is determined by the substituent groups. In related 2-arylvinyl-3-nitropyridines, the absorption maxima are heavily influenced by the degree of intramolecular charge transfer from an electron-donating group to the electron-withdrawing nitropyridine ring. nih.gov In this compound, the mercapto group can act as an electron donor while the nitro group is a strong electron acceptor, likely resulting in significant charge-transfer character for the lowest energy electronic transition.
The choice of functional (e.g., B3LYP, CAM-B3LYP, mPWPW91) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining accurate predictions that can be compared with experimental spectra measured in solution. researchgate.netresearchgate.net Studies on thiazolo[3,2-a]pyridine derivatives show that TD-DFT can effectively model the solvatochromism (shift in absorption maxima with solvent polarity). researchgate.net
The table below shows representative TD-DFT data for a related Re(I) complex containing a pyridylbenzimidazole ligand, illustrating the type of information obtained.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|
| 343 | 0.02 | HOMO → LUMO | Metal-to-Ligand Charge Transfer (MLCT) |
| 294 | 0.25 | HOMO-2 → LUMO | Intraligand Charge Transfer (ILCT) |
| 251 | 0.18 | HOMO → LUMO+2 | ILCT/MLCT |
| 222 | 0.30 | HOMO-5 → LUMO | ILCT |
This table is based on data for a Re(I) complex and is illustrative of the analysis that would be applied to this compound. Source: researchgate.net
Reaction Mechanism Elucidation and Energetics
Transition State Characterization for Reaction Pathways
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction's activation barrier.
For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAᵣ), computational methods can be used to model the entire reaction pathway. For example, in the nucleophilic substitution of a nitro group by a thiol, as might occur with this compound itself or in further functionalization reactions, DFT calculations can locate the transition state for the formation of the Meisenheimer complex intermediate. nih.gov In studies of 3-nitropyridines reacting with various nucleophiles, the nitro group has been shown to be a good leaving group, often being substituted in preference to halogens at other positions. nih.gov
Computational analysis of the hydrodenitrogenation of pyridine (B92270) at a titanium hydride framework provides a clear example of how reaction pathways are mapped. researchgate.net The study identified key transition states and intermediates, calculating their relative Gibbs free energies to construct a detailed energy profile of the reaction. researchgate.net Similarly, for this compound, one could characterize the transition states for reactions such as S-alkylation, oxidation of the thiol, or nucleophilic displacement of the iodo or nitro groups.
Kinetic and Thermodynamic Considerations of Transformations
Beyond identifying the structures of stationary points, computational chemistry provides quantitative data on the thermodynamics (relative stability of reactants and products) and kinetics (height of activation barriers) of a reaction. youtube.com The Gibbs free energy of reaction (ΔG_rxn) indicates the thermodynamic favorability, while the Gibbs free energy of activation (ΔG‡) is related to the reaction rate.
DFT studies on the entire family of nitropyridine derivatives have shown that the introduction of a nitro group generally increases the thermodynamic stability of the pyridine ring. researchgate.net The heat of formation (a measure of thermodynamic stability) can be accurately calculated using isodesmic reactions, where the number and type of bonds are conserved to facilitate error cancellation. researchgate.net Such calculations would reveal the relative stability of this compound compared to its isomers or precursors.
Kinetic analysis using Transition State Theory (TST) can be combined with DFT-calculated activation energies to predict reaction rate constants. oberlin.edu For instance, in the reaction of OH radicals with substituted pyridines, TST calculations helped explain the observed substituent effects on the reaction rates. oberlin.edu For a transformation of this compound, such as its hydrolysis, the effect of solvent can be dissected by calculating the energies of the ground state and the transition state in different media, providing insight into how the environment modulates reactivity. scholaris.ca
The following table presents calculated heats of formation for several nitropyridine isomers, illustrating how thermodynamic stability varies with substituent position.
| Compound | Calculated Heat of Formation (kcal/mol) |
|---|---|
| Pyridine | 34.4 |
| 2-Nitropyridine | 41.8 |
| 3-Nitropyridine | 38.9 |
| 4-Nitropyridine | 42.6 |
| 2,5-Dinitropyridine | 40.9 |
Data calculated using the B3LYP/6-31G(d) method. Source: researchgate.net
Supramolecular Interactions Modeling
The non-covalent interactions of this compound are critical for understanding its crystal packing, solubility, and interactions with biological targets. Computational modeling can quantify these diverse interactions.
The iodine atom makes the molecule a potential halogen bond (XB) donor. A halogen bond is a non-covalent interaction between an electropositive region on the halogen atom (the σ-hole) and a Lewis base. beilstein-journals.orgbeilstein-journals.org DFT calculations can be used to model and quantify the strength of these bonds. For example, the interaction between the iodine on an aromatic ring and a selenium-containing residue (a model for a deiodinase enzyme active site) has been computationally studied, revealing that the strength of the I···Se halogen bond is significant and likely plays a role in the enzymatic mechanism. nih.govnih.gov Similar I···S or I···N halogen bonds could be crucial for this compound. In the solid state of related iodo-nitro-anilines, short I···O contacts between the iodine and nitro groups have been observed, representing a key structure-directing interaction. nih.gov
The mercapto group (S-H) and the pyridine nitrogen are classic hydrogen bond donors and acceptors, respectively. The N-H···S hydrogen bond is a known motif in the crystal structures of thiobarbiturate salts. nih.gov For this compound, intramolecular hydrogen bonding between the S-H group and the pyridine nitrogen (S-H···N) is possible and has been verified in related o-mercaptobenzamides. rsc.org Intermolecular hydrogen bonds would also play a major role in its condensed-phase structures.
Finally, the electron-deficient nitropyridine ring can participate in π-π stacking interactions with other aromatic systems. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify the various intermolecular contacts within a crystal structure, highlighting the relative importance of hydrogen bonding, halogen bonding, and π-stacking. nih.gov
Characterization of Halogen Bonds (I···X)
The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. wiley-vch.deyoutube.com This electrophilicity arises from an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-I bond. wiley-vch.deyoutube.com
The strength of the halogen bond is influenced by the nature of the substituent on the aromatic ring and the properties of the halogen bond acceptor (a Lewis base, denoted as X). Electron-withdrawing groups on the pyridine ring, such as the nitro group at the 5-position, are expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the potential for halogen bonding. wiley-vch.de
In a crystalline structure of this compound, potential halogen bond acceptors (X) could include the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, or the sulfur atom of the mercapto group of a neighboring molecule. The geometry of these interactions is typically linear, with the R-I···X angle approaching 180°.
A theoretical study on iodothyronine deiodinase activity highlighted the significance of S···I and Se···I halogen bonds in biological systems, suggesting that such interactions can be crucial in enzymatic mechanisms. nih.gov While not a direct study of the title compound, this indicates the potential for significant interactions between the iodine and sulfur atoms in the crystalline state of this compound.
Table 1: Predicted Halogen Bond Parameters for this compound (Theoretical)
| Donor (R-I) | Acceptor (X) | Predicted Interaction Type | Expected R-I···X Angle |
| C3-I | N (pyridine) | Strong | ~180° |
| C3-I | O (nitro) | Moderate | ~180° |
| C3-I | S (mercapto) | Moderate to Strong | ~180° |
Analysis of Hydrogen Bond Networks
The this compound molecule possesses both hydrogen bond donors and acceptors, suggesting the formation of extensive hydrogen bond networks in the solid state. The primary hydrogen bond donor is the mercapto group (-SH), while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Studies on related mercaptopyridine compounds have demonstrated their ability to form robust hydrogen-bonded frameworks. For instance, investigations into copper(I) complexes of 4-mercaptopyridine (B10438) have shown the formation of three-dimensional hydrogen-bonded arrays through N-H···anion interactions. rsc.orgrsc.org Although the title compound exists in a neutral form, the principle of hydrogen bonding involving the pyridine nitrogen and a donor group is well-established.
The nitro group also provides strong hydrogen bond accepting sites. The oxygen atoms of the nitro group can participate in intermolecular hydrogen bonds with the mercapto group of a neighboring molecule (S-H···O).
Table 2: Potential Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Hydrogen Bond |
| S-H (mercapto) | N (pyridine) | Intramolecular or Intermolecular |
| S-H (mercapto) | O (nitro) | Intermolecular |
| C-H (pyridine ring) | O (nitro) | Weak Intermolecular |
| C-H (pyridine ring) | N (pyridine) | Weak Intermolecular |
Hirshfeld Surface Analysis for Intermolecular Contacts
While no specific Hirshfeld surface analysis has been published for this compound, studies on other nitropyridine derivatives and compounds with similar functional groups provide valuable insights. For example, a Hirshfeld surface analysis of a pyrazolo[3,4-g]isoquinoline derivative highlighted the dominance of intermolecular hydrogen bonding in the crystal structure. acs.org Similarly, analyses of other organic crystals frequently show that H···H, O···H, and C···H contacts are major contributors to the crystal packing. researchgate.netmdpi.com
For this compound, a Hirshfeld surface analysis would be expected to reveal the following key features:
d_norm Surface: Red spots on the d_norm surface would indicate close contacts corresponding to strong intermolecular interactions. These would likely be located around the mercapto group (as a hydrogen bond donor) and the nitro group and pyridine nitrogen (as hydrogen bond acceptors). A significant red spot might also be present near the iodine atom, corresponding to a halogen bond.
Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The plot would be expected to show distinct spikes corresponding to S-H···N/O hydrogen bonds and I···N/O/S halogen bonds. The percentage contribution of different contacts could be calculated, offering a clear picture of the packing forces. For instance, studies on similar molecules often report significant contributions from H···H, O···H/H···O, and N···H/H···N interactions. mdpi.com
Table 3: Predicted Dominant Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution | Description |
| H···O/O···H | High | Hydrogen bonding involving the mercapto and nitro groups. |
| H···N/N···H | High | Hydrogen bonding involving the mercapto group and pyridine nitrogen. |
| H···H | High | General van der Waals interactions. |
| I···N/O/S | Moderate | Halogen bonding interactions. |
| C···H/H···C | Moderate | van der Waals and weak C-H···π interactions. |
| S···S | Low | van der Waals interactions. |
| N···O | Low | van der Waals interactions. |
Applications in Organic Synthesis and Materials Science
Building Block in Complex Heterocyclic Molecule Synthesis
The compound is a pivotal starting material for the assembly of more intricate molecular architectures, particularly those containing multiple heterocyclic rings. Its pre-functionalized nature allows for sequential and site-selective reactions to build molecular complexity efficiently.
The 2-mercaptopyridine (B119420) moiety is a well-established precursor for the synthesis of thieno[3,2-b]pyridine (B153574) and thieno[2,3-b]pyridine (B153569) scaffolds, which are important cores in medicinal chemistry. nih.govsciforum.net The mercapto group can act as a nucleophile to initiate cyclization reactions. For instance, reaction with α-halo ketones or α-halo esters can lead to the formation of a fused thiophene (B33073) ring, a process known as the Gewald reaction or a related cyclocondensation. The presence of the iodo and nitro groups offers further sites for modification before or after the cyclization, enabling the creation of a diverse library of fused heterocycles. transsyst.rumdpi.comrsc.org The synthesis of such fused systems is often pursued to explore novel biological activities, including potential applications as chemosensitizers in cancer therapy. nih.gov
Table 1: Potential Cyclization Reactions for Fused Ring Synthesis
| Reactant A | Reactant B (Example) | Fused System Formed | Potential Significance |
| 3-Iodo-2-mercapto-5-nitropyridine | Ethyl 2-chloroacetoacetate | Thieno[3,2-b]pyridine | Core for biologically active molecules |
| This compound | 2-Chlorocyclohexanone | Tetrahydrothieno[3,2-b]pyridine | Building block for complex natural products |
| This compound | Chloroacetonitrile | Aminothieno[3,2-b]pyridine | Precursor for further functionalization |
The distinct reactivity of the iodo and mercapto groups allows this compound to be used as a reagent to functionalize other molecular systems.
Sonogashira Coupling: The iodo group at the 3-position is highly susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a powerful method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org Using this compound in a Sonogashira coupling allows for the direct attachment of alkyne-containing moieties to the pyridine (B92270) ring, creating conjugated systems relevant to materials science and intermediates for pharmaceutical synthesis. nih.govorganic-chemistry.org The reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst under mild conditions. mdpi.com
Ullmann Coupling: The mercapto group can participate in Ullmann-type coupling reactions to form diaryl thioethers. nih.gov This copper-catalyzed reaction involves the coupling of an aryl halide with a thiol. organic-chemistry.org By reacting this compound with another aryl halide, the mercapto group can form a new carbon-sulfur bond, effectively linking the pyridine unit to another aromatic system. This method is crucial for synthesizing molecules with applications in materials and medicinal chemistry. beilstein-archives.org
Furthermore, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the iodo group by other nucleophiles under specific conditions. nih.gov
Catalytic Applications of Derivatives
While the parent compound is primarily a building block, its derivatives have significant potential in catalysis, leveraging the inherent properties of the pyridine scaffold.
The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a potential site for Brønsted basicity. These properties are the foundation of organocatalysis by numerous pyridine derivatives. By modifying the functional groups of this compound, new organocatalysts could be designed. For example, converting the mercapto group to a more complex moiety could introduce hydrogen-bonding capabilities, while the electronic nature of the ring, tuned by the nitro and iodo groups, would influence the basicity and catalytic activity of the pyridine nitrogen.
The combination of the pyridine nitrogen and the adjacent sulfur atom of the mercapto group creates a powerful bidentate chelation site for transition metals. Upon deprotonation, the resulting pyridinethiolate can act as an N,S-bidentate ligand. Such ligands are known to stabilize metal centers and facilitate a wide range of catalytic transformations. rsc.org
Derivatives of this compound could serve as ligands in reactions such as:
Cross-Coupling Reactions: As ligands for palladium or nickel, they could enhance the efficiency and selectivity of Suzuki, Heck, or Buchwald-Hartwig couplings.
C-H Activation: Rhodium or ruthenium complexes with N,S-ligands can be effective catalysts for C-H activation and functionalization, and derivatives of this compound could provide a tunable platform for such catalysts. researchgate.net
The electronic properties of the ligand can be fine-tuned by the substituents on the pyridine ring, allowing for the rational design of catalysts for specific applications.
Table 2: Potential Metal-Ligand Complexes and Applications
| Metal Center | Ligand Derivative | Potential Catalytic Application |
| Palladium (Pd) | Deprotonated this compound | Sonogashira, Suzuki, Heck Coupling |
| Copper (Cu) | Deprotonated this compound | Ullmann Coupling, Click Chemistry |
| Rhodium (Rh) | Deprotonated this compound | C-H Activation, Hydroformylation |
| Zinc (Zn) | Deprotonated this compound | Ring-Opening Polymerization |
Supramolecular Self-Assembly
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. This compound is an excellent candidate for designing self-assembling systems due to its multiple interaction sites.
Metal-Organic Coordination: The N,S-chelation motif can coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Pd²⁺) to form discrete metallacycles or extended metal-organic polymers. rsc.orgnih.gov The geometry of the resulting assembly can be controlled by the coordination preference of the metal ion.
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. The mercapto group can act as a hydrogen bond donor. These interactions can direct the assembly of molecules into chains or sheets.
Disulfide Bonding: The mercapto group can be oxidized to form a disulfide bond (-S-S-). This reversible covalent bond can be used in dynamic covalent chemistry to form macrocycles and cages under thermodynamic control. nsf.gov
Other Interactions: The electron-poor nitro-substituted pyridine ring can engage in π-π stacking interactions with electron-rich aromatic systems.
By harnessing these varied interactions, it is conceivable to construct complex, functional supramolecular architectures such as nanoribbons, vesicles, and porous frameworks from this versatile building block. mdpi.com
1 Design of Molecular Receptors and Host-Guest Systems
The unique structural and electronic properties of this compound make it an intriguing candidate for the design of molecular receptors and for applications in host-guest chemistry. While specific research on this compound's direct application as a molecular receptor is not extensively documented, its functional groups suggest a strong potential for molecular recognition and the formation of stable host-guest complexes. nih.govresearchgate.net
Molecular recognition is a fundamental concept in supramolecular chemistry, where molecules selectively bind to one another through non-covalent interactions. nih.gov The key to this selectivity lies in the complementary nature of the interacting molecules, often described as a "lock and key" or "hand in glove" model. The functional groups present in this compound—the pyridine ring, the nitro group, the mercapto group, and the iodine atom—can all participate in various non-covalent interactions, making it a versatile building block for creating specific binding sites.
The pyridine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The mercapto group (-SH) can act as both a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group, which can polarize the pyridine ring and influence its ability to participate in π-π stacking interactions with other aromatic systems. Furthermore, the iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that has gained increasing attention in crystal engineering and supramolecular assembly.
The combination of these functionalities in a single molecule allows for the possibility of multi-point recognition, leading to higher affinity and selectivity for specific guest molecules. For instance, a receptor incorporating the this compound unit could potentially bind to a guest molecule that has complementary hydrogen bond donors and acceptors, as well as an aromatic ring for π-π stacking.
Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Systems
| Functional Group | Potential Non-Covalent Interaction | Role in Host-Guest Complex |
| Pyridine Nitrogen | Hydrogen Bonding | Acceptor |
| Mercapto (-SH) | Hydrogen Bonding | Donor and Acceptor |
| Nitro (-NO2) | Dipole-Dipole, π-π Stacking | Enhances π-acidity of the pyridine ring |
| Iodine (-I) | Halogen Bonding | Donor |
Although direct experimental data for this compound in host-guest chemistry is limited, the principles of supramolecular chemistry suggest its potential as a valuable component in the construction of novel molecular receptors with tailored binding properties.
2 Formation of Coordination Networks and Functional Supramolecular Materials
The field of coordination chemistry involves the study of compounds consisting of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.org The formation of coordination networks, which are extended structures built from metal ions and organic ligands, has led to the development of a wide range of functional supramolecular materials with applications in areas such as catalysis, gas storage, and sensing. nih.govmdpi.com
The this compound molecule possesses multiple potential coordination sites, making it a promising ligand for the construction of coordination polymers and networks. The pyridine nitrogen atom and the sulfur atom of the mercapto group can both act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds. libretexts.org This ability to chelate or bridge metal ions is a key feature in the formation of stable and well-defined coordination architectures.
Research on related 2-mercaptopyridine ligands has demonstrated their ability to form complexes with various transition metals. For example, iron(II) complexes of 2-mercaptopyridine have been synthesized and characterized as analogues of the active site of rubredoxin, an iron-sulfur protein. rsc.orgresearchgate.net In these complexes, the sulfur atom of the mercaptopyridine ligand coordinates to the iron center. rsc.orgresearchgate.net This suggests that this compound could similarly coordinate to metal ions through its sulfur atom.
The versatility of the pyridine scaffold in coordination chemistry is well-established, with functionalized pyridines being widely used to create diverse molecular assemblies. nih.govfigshare.com By carefully selecting the metal ion and the reaction conditions, it is conceivable that this compound could be used to construct one-, two-, or three-dimensional coordination networks with specific topologies and functionalities.
Table 2: Potential Coordination Modes of this compound
| Coordinating Atom(s) | Coordination Mode | Potential Resulting Structure |
| Sulfur | Monodentate | Discrete complexes or simple chains |
| Nitrogen | Monodentate | Discrete complexes or simple chains |
| Sulfur and Nitrogen | Bidentate (Chelating) | Stable five-membered chelate rings |
| Sulfur and Nitrogen | Bidentate (Bridging) | Polymeric chains or networks |
The development of functional supramolecular materials based on coordination networks is an active area of research. The incorporation of ligands with specific functional groups, such as this compound, offers a pathway to materials with tailored electronic, magnetic, or optical properties.
Q & A
Q. What are the optimized synthetic routes for 3-Iodo-2-mercapto-5-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and nitration of pyridine derivatives. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃) is common . Thiol group introduction may require protection-deprotection strategies, such as using thiourea followed by alkaline hydrolysis . Key variables include temperature (50–80°C), solvent polarity (e.g., DMF or acetic acid), and stoichiometric ratios of reagents. Yields can vary from 40% to 70% depending on steric and electronic effects of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the presence of -SH (2500–2600 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- NMR : H NMR shows pyridine ring protons (δ 7.5–9.0 ppm), while C NMR identifies iodine-induced deshielding effects .
- X-ray Crystallography : Resolves structural ambiguities, such as iodine-thiol interactions and nitro group orientation .
- Mass Spectrometry : Validates molecular weight (expected [M⁺] = 282 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods due to potential release of toxic vapors (e.g., H₂S during thiol reactions) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution, frontier molecular orbitals, and transition states. For example:
- Calculate Mulliken charges to identify nucleophilic/electrophilic sites (iodine and sulfur are key reactive centers) .
- Simulate Suzuki-Miyaura coupling pathways to optimize catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) .
- Validate predictions experimentally via kinetic studies and HPLC monitoring .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Methodological Answer :
- Case Study : If NMR suggests a planar nitro group but X-ray shows non-coplanarity, investigate solvent effects (e.g., DMSO-induced conformational changes) .
- Multi-Technique Validation : Combine solid-state (X-ray) and solution-state (NMR) data with temperature-dependent IR to assess dynamic behavior .
- Statistical Analysis : Use Rietveld refinement for crystallographic data and Bayesian regression for NMR peak fitting .
Q. What strategies enable the use of this compound as a scaffold in bioactive molecule design?
- Methodological Answer :
- Functionalization : Introduce amines via nucleophilic aromatic substitution (e.g., with NH₃/EtOH at 100°C) to create antibacterial agents .
- Metal Coordination : Explore Cu(II) or Zn(II) complexes for enhanced antioxidant activity, monitored via DPPH radical scavenging assays .
- SAR Studies : Vary substituents (e.g., -CF₃, -OCH₃) and correlate with bioactivity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
